molecular formula C8H6FN3O3S B2609801 4-(3-Fluorosulfonyloxyphenyl)-1,2,4-triazole CAS No. 2411294-78-3

4-(3-Fluorosulfonyloxyphenyl)-1,2,4-triazole

Cat. No.: B2609801
CAS No.: 2411294-78-3
M. Wt: 243.21
InChI Key: GEJFHUFREIJEDL-UHFFFAOYSA-N
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Description

4-(3-Fluorosulfonyloxyphenyl)-1,2,4-triazole is a chemical compound that features a triazole ring substituted with a fluorosulfonyloxyphenyl group

Preparation Methods

One common method involves the use of fluorosulfonyl radicals, which are generated from suitable precursors and then reacted with phenyl derivatives . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(3-Fluorosulfonyloxyphenyl)-1,2,4-triazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-(3-Fluorosulfonyloxyphenyl)-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Fluorosulfonyloxyphenyl)-1,2,4-triazole involves its interaction with molecular targets through its functional groups. The fluorosulfonyloxy group can participate in various interactions, including hydrogen bonding and electrostatic interactions, which influence the compound’s reactivity and biological activity . The triazole ring also contributes to the compound’s stability and ability to interact with specific enzymes or receptors.

Comparison with Similar Compounds

4-(3-Fluorosulfonyloxyphenyl)-1,2,4-triazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the triazole ring and the fluorosulfonyloxy group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

4-(3-fluorosulfonyloxyphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O3S/c9-16(13,14)15-8-3-1-2-7(4-8)12-5-10-11-6-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJFHUFREIJEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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